The compound ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine is a specialized organic molecule that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
This compound can be synthesized through various chemical methods, often involving the reaction of triazole derivatives with amines. It serves as a building block for more complex molecular architectures, particularly in drug discovery and development.
The compound is classified as an amine due to the presence of the amine functional group. It also contains a triazole ring, which is known for its biological activity. The oxolane (tetrahydrofuran) moiety adds to its structural complexity and may influence its solubility and reactivity.
The synthesis of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine typically involves several key steps:
The reactions are generally carried out in polar solvents such as ethanol or methanol, often requiring specific temperature and time conditions to optimize yield and purity. For example, microwave-assisted synthesis has been shown to enhance reaction rates and yields significantly.
The molecular structure of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | N-propyl-1-[1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanimine |
| InChI | InChI=1S/C12H20N4O/c1-2... |
| InChI Key | WEXUGZBVVZHYKL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN=CC1=CN(N=N1)CC2CCOC2 |
The compound's structure features a triazole ring connected to a propyl amine through a methylene bridge, with an oxolane substituent that may affect its spatial configuration and reactivity.
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine can undergo various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction processes. Reaction conditions vary but typically involve controlled temperatures and specific solvents.
The mechanism of action of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine is primarily linked to its interactions with biological targets:
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| pKa | Not specified |
These properties influence its stability, reactivity, and potential applications in various fields.
The compound has several notable applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5